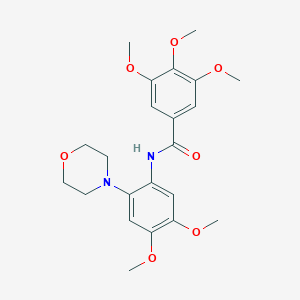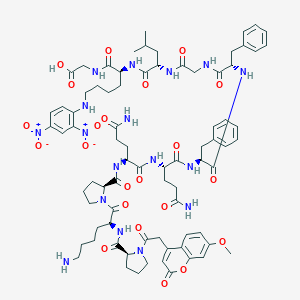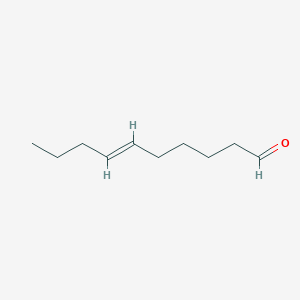![molecular formula C12H8F3NO2 B235472 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFP is a furan derivative that contains a trifluoromethyl group on the phenyl ring, which makes it a highly reactive and versatile compound. In
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been reported to have antibacterial and antifungal activity. In material science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various functionalized compounds.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide is not well understood. However, it is believed that the trifluoromethyl group on the phenyl ring plays a crucial role in its biological activity. The trifluoromethyl group is highly electron-withdrawing, which makes this compound a potent electrophile. This compound may react with various biological targets such as nucleophiles, enzymes, and receptors, leading to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In addition, this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in good yield. This compound is also a versatile reagent that can be used for the preparation of various functionalized compounds. However, this compound has some limitations. It is a highly reactive compound that requires careful handling to avoid unwanted reactions. This compound is also relatively expensive compared to other reagents.
Future Directions
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has shown great potential for various applications in scientific research. Some future directions for this compound include the development of new synthetic methods for this compound and its derivatives, the investigation of its biological activity against different cancer cell lines, and the exploration of its potential as a building block for the synthesis of functional materials. Furthermore, the development of new delivery systems for this compound may improve its bioavailability and enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide involves the reaction of 5-iodo-2-furancarboxylic acid with 3-(trifluoromethyl)aniline in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields this compound as a white solid in good yield. The purity of this compound can be improved by recrystallization from a suitable solvent.
properties
Molecular Formula |
C12H8F3NO2 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H2,16,17) |
InChI Key |
DARQMQSEPIORQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)
![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)
![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)